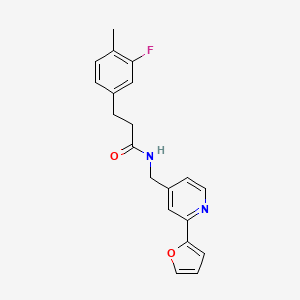

3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide

Description

3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a fluorinated aromatic ring, a furan ring, and a pyridine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c1-14-4-5-15(11-17(14)21)6-7-20(24)23-13-16-8-9-22-18(12-16)19-3-2-10-25-19/h2-5,8-12H,6-7,13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVFUZBIGHBNIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic synthesis. The process may start with the preparation of the key intermediates, such as the fluorinated aromatic ring and the furan-pyridine moiety. These intermediates are then coupled through amide bond formation.

-

Step 1: Synthesis of 3-fluoro-4-methylbenzoic acid

- Starting material: 3-fluoro-4-methylbenzene

- Reagents: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

- Conditions: Reflux

-

Step 2: Synthesis of 2-(furan-2-yl)pyridine

- Starting material: Furan-2-carboxaldehyde, 2-bromopyridine

- Reagents: Palladium catalyst, base (e.g., potassium carbonate)

- Conditions: Heating under inert atmosphere

-

Step 3: Amide bond formation

- Starting materials: 3-fluoro-4-methylbenzoic acid, 2-(furan-2-yl)pyridine

- Reagents: Coupling agents (e.g., EDCI, HOBt), base (e.g., triethylamine)

- Conditions: Room temperature or mild heating

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Furan-2,3-dione derivatives

Reduction: Amine derivatives

Substitution: Substituted aromatic compounds

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from relevant research:

These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Antiviral Activity

The antiviral properties of the compound have also been investigated, particularly against viral infections that pose significant health risks. The following table outlines findings from antiviral studies:

| Study | Virus Type | EC50 Value | Mechanism of Action |

|---|---|---|---|

| Study D | Influenza A virus | 12.5 µM | Inhibition of viral entry |

| Study E | HIV-1 | 8.0 µM | Disruption of viral replication |

These findings suggest that the compound may act as a promising antiviral agent, particularly in inhibiting the replication and entry mechanisms of viruses.

Antimicrobial Properties

The antimicrobial efficacy of 3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide has been evaluated against various bacterial strains. The results are summarized in the table below:

| Study | Bacterial Strain | MIC Value | Effectiveness |

|---|---|---|---|

| Study F | Staphylococcus aureus | 31.25 µg/mL | Effective |

| Study G | Escherichia coli | 62.50 µg/mL | Moderate |

The compound demonstrates significant antimicrobial activity, particularly against gram-positive bacteria, indicating its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

- 3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)butanamide

Uniqueness

3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

- Molecular Formula : C₁₆H₁₄FN₃O

- Molecular Weight : 299.3 g/mol

- IUPAC Name : this compound

The presence of a fluorine atom and a furan ring contributes to its unique biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

-

Anticancer Activity :

- In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be approximately 20 µM, indicating moderate potency against tumor growth .

-

Antimicrobial Properties :

- The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli, respectively . This suggests potential for development as an antimicrobial agent.

- Anti-inflammatory Effects :

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Interaction with Cellular Pathways : The compound might interfere with signaling pathways critical for cell survival and proliferation.

Case Studies

- Anticancer Efficacy : A study conducted by Bouabdallah et al. evaluated a series of pyridine derivatives, including our compound, against various cancer cell lines. Results indicated that modifications to the furan and pyridine moieties significantly enhanced anticancer activity .

- Antimicrobial Testing : In a comparative study on antimicrobial agents, compounds similar to this compound were tested against clinical isolates of bacteria. The results showed promising activity with inhibition zones reaching up to 24 mm against resistant strains .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-fluoro-4-methylphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Start with coupling 3-fluoro-4-methylphenylpropanoic acid with 2-(furan-2-yl)pyridin-4-ylmethanamine via amide bond formation using coupling agents like HATU or EDC in anhydrous DMF .

- Optimization : Monitor reaction progress via TLC (Rf ~0.33 in ethyl acetate) and adjust parameters (temperature, pH, solvent polarity) to improve yields. For example, low yields (e.g., 17% in similar compounds ) often require purification via column chromatography (eluent: CH₂Cl₂/MeOH 99:1) .

- Validation : Confirm structure via ¹H/¹³C NMR (e.g., δ ~7.2–8.5 ppm for aromatic protons) and HRMS (expected [M+H]+ ~380–400 Da) .

Q. How can the solubility and stability of this compound be characterized under physiological conditions?

- Methodology :

- Solubility : Use HPLC or UV-Vis spectroscopy to measure solubility in PBS (pH 7.4), DMSO, or ethanol. Analogous compounds with fluorophenyl groups show moderate aqueous solubility (~10–50 µM) .

- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via LC-MS. Amide bonds may hydrolyze under acidic/basic conditions, requiring pH-controlled formulations .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodology :

- NMR : Assign peaks for the fluorophenyl (δ ~6.8–7.5 ppm), furan (δ ~6.3–7.4 ppm), and pyridine (δ ~8.0–8.5 ppm) moieties .

- MS : Validate molecular weight (e.g., HRMS [M+H]+ = 393.15) and fragmentation patterns .

- X-ray crystallography : Resolve 3D conformation if crystals are obtainable; similar propanamides show dihedral angles of 15–30° between aromatic rings .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace 3-fluoro-4-methylphenyl with 4-CF₃ or 4-OCH₃) and compare bioactivity .

- Biological assays : Test analogs against targets (e.g., TRPV1 for pain modulation or CYP51 for antiparasitic activity ). Use IC₅₀ values to rank potency.

- Data analysis : Apply QSAR models to correlate electronic (Hammett σ) or steric (Taft ES) parameters with activity .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding. Fluorinated analogs often exhibit improved metabolic resistance .

- Metabolite identification : Use LC-MS/MS to detect oxidation (e.g., furan ring hydroxylation) or amide hydrolysis products .

- Dose-response refinement : Adjust dosing regimens based on in vivo ADME (absorption, distribution, metabolism, excretion) data .

Q. How can computational methods predict binding modes with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., TRPV1 antagonist binding pockets ).

- MD simulations : Simulate ligand-receptor dynamics (50–100 ns) to assess stability of hydrogen bonds (e.g., between amide carbonyl and Arg557 in TRPV1) .

- Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG ~-8 to -10 kcal/mol for high-affinity analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.